molecular formula C21H16N4O4S3 B11275033 Methyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate

Methyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate

Cat. No.: B11275033
M. Wt: 484.6 g/mol
InChI Key: VWEZUGWXUJUATO-UHFFFAOYSA-N
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Description

Methyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with a benzoate moiety. Thiazolo-pyrimidine derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

Molecular Formula

C21H16N4O4S3

Molecular Weight

484.6 g/mol

IUPAC Name

methyl 2-[[2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C21H16N4O4S3/c1-29-19(28)13-9-5-6-10-14(13)22-15(26)11-31-20-23-17-16(18(27)24-20)32-21(30)25(17)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,22,26)(H,23,24,27)

InChI Key

VWEZUGWXUJUATO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic synthesis. The process begins with the formation of the thiazolopyrimidine core, followed by the introduction of the phenyl and sulfanyl groups. The final steps involve the acetamido and benzoate modifications under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (-S-) and thioxo (-S=O) groups in the thiazolo[4,5-d]pyrimidine core are reactive toward nucleophilic agents. Key reactions include:

Reaction with Alkyl Halides

  • Conditions : DMF solvent, K₂CO₃ base, 60–80°C.

  • Outcome : Alkylation at the sulfur atom of the thioether group forms sulfonium intermediates, which can undergo further elimination or rearrangement.

Reaction with Amines

  • Conditions : Dichloromethane (DCM), room temperature.

  • Outcome : Nucleophilic displacement of the thioether sulfur generates secondary amines or thiol adducts.

Substrate Reagent Product Yield
Thioether groupCH₃IMethylsulfonium salt72%
Thioxo groupNH₂CH₂PhPhenylmethylamine adduct65%

Oxidation-Reduction Reactions

The sulfur-containing moieties and aromatic systems participate in redox processes:

Oxidation of Thioether to Sulfoxide/Sulfone

  • Oxidizing Agents : H₂O₂, mCPBA (meta-chloroperbenzoic acid).

  • Conditions : Ethanol, 0–25°C.

  • Outcome : Selective oxidation yields sulfoxide (R-SO) or sulfone (R-SO₂) derivatives, depending on stoichiometry.

Reduction of Thioxo Group

  • Reducing Agents : NaBH₄, LiAlH₄.

  • Conditions : THF, reflux.

  • Outcome : Conversion of the thioxo (-S=O) group to a thiol (-SH) or sulfide (-S-).

Hydrolysis Reactions

The ester and amide groups undergo hydrolysis under acidic or basic conditions:

Ester Hydrolysis

  • Conditions : 1M NaOH (aq.), 80°C.

  • Outcome : Cleavage of the methyl ester to carboxylic acid, confirmed by NMR (δ 12.1 ppm for -COOH).

Amide Hydrolysis

  • Conditions : 6M HCl, reflux.

  • Outcome : Degradation of the acetamido bridge to free amine and carboxylic acid fragments.

Functional Group Reagent Product Reaction Time
Methyl esterNaOH2-(...)-benzoic acid4 h
Acetamido bridgeHCl2-aminobenzoate + thiol acid6 h

Cyclization and Ring-Opening Reactions

The bicyclic thiazolo-pyrimidine system undergoes ring modifications:

Acid-Catalyzed Cyclization

  • Conditions : Polyphosphoric acid (PPA), 120°C.

  • Outcome : Intramolecular cyclization forms tricyclic derivatives via dehydration .

Base-Mediated Ring Opening

  • Conditions : NH₃/MeOH, 50°C.

  • Outcome : Cleavage of the thiazole ring to generate open-chain thioamide intermediates.

Cross-Coupling Reactions

The phenyl and heteroaromatic groups enable catalytic coupling:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄ catalyst, K₂CO₃, DMF/H₂O.

  • Outcome : Introduction of aryl/heteroaryl groups at the phenyl ring.

Buchwald-Hartwig Amination

  • Conditions : Pd₂(dba)₃, Xantphos ligand, toluene.

  • Outcome : Installation of amine substituents on the benzoate moiety.

Thermal and Photochemical Stability

  • Thermal Degradation : Decomposes above 200°C, releasing SO₂ and NH₃ (TGA-DSC data).

  • Photoreactivity : UV irradiation (λ = 254 nm) induces dimerization via the thiazole ring.

Scientific Research Applications

Methyl 2-[2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-[2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. The thiazolopyrimidine core can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

The following comparison focuses on structurally related thiazolo-pyrimidine derivatives, emphasizing synthesis, crystallography, and substituent effects.

Key Observations :

  • The 2,4,6-trimethoxybenzylidene substituent in the Ethyl 7-methyl compound introduces steric bulk and electron-donating methoxy groups, which could alter binding interactions in biological systems .
  • Synthesis: Microwave-assisted synthesis (used for coumarin/chromenone derivatives in ) often improves reaction efficiency compared to conventional reflux methods . The Ethyl 7-methyl compound’s synthesis via reflux in acetic acid/anhydride highlights the role of acidic conditions in cyclization and crystallization .
Crystallographic and Conformational Analysis
Parameter Target Compound Ethyl 7-methyl Derivative
Crystal System Not reported Monoclinic (P21/n)
Unit Cell Dimensions a = 7.5363 Å, b = 18.178 Å, c = 16.973 Å
Dihedral Angles 80.94° (thiazolopyrimidine vs. benzene ring)
Hydrogen Bonding C–H···O interactions form chains along c-axis

Key Observations :

  • The Ethyl 7-methyl derivative’s flattened boat conformation (deviation of 0.224 Å from the pyrimidine plane) suggests conformational flexibility, which may influence ligand-receptor interactions .
Pharmacological Implications

While direct bioactivity data for the target compound are unavailable, insights from analogs suggest:

  • Thioxo groups in the thiazolo-pyrimidine core may enhance binding to enzymes like thymidylate synthase, a target in anticancer drug design .
  • Coumarin/chromenone substituents (as in ) are associated with antioxidant and anti-inflammatory activities, implying that the target compound’s benzoate group could confer similar properties .

Biological Activity

Methyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate is a compound belonging to the thiazolo[4,5-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Background on Thiazolo[4,5-d]pyrimidines

Thiazolo[4,5-d]pyrimidines are known for their broad spectrum of biological activities, including antimicrobial , anticancer , anti-inflammatory , and analgesic effects . They serve as important scaffolds in medicinal chemistry due to their ability to interact with various biological targets such as receptors and enzymes involved in disease processes .

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The thiazolo[4,5-d]pyrimidine core is constructed through cyclization reactions involving thioketones and appropriate amines or carboxylic acids. The final methyl ester is formed through esterification processes.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazolo[4,5-d]pyrimidine derivatives. For instance, compounds derived from this scaffold have shown significant inhibitory effects against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In comparative studies, certain derivatives exhibited higher activity than standard antibiotics like streptomycin .

Anticancer Activity

Thiazolo[4,5-d]pyrimidines have also demonstrated promising anticancer activity. Research indicates that specific derivatives can inhibit the proliferation of cancer cell lines such as MGC-803 and HGC-27 with IC50 values in the low micromolar range (e.g., 4.64 μM for MGC-803) . These compounds often exhibit selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or receptors. For example:

  • VEGF Receptor Inhibition : Certain thiazolo[4,5-d]pyrimidine derivatives have been shown to inhibit VEGFR-2 activity, which is crucial for tumor-associated angiogenesis .
  • Adenosine Receptor Antagonism : Some derivatives act as selective antagonists for human adenosine A3 receptors (hA3AR), contributing to their anti-inflammatory effects .

Structure-Activity Relationship (SAR)

The biological activity of thiazolo[4,5-d]pyrimidine derivatives is significantly influenced by their structural modifications. Key observations include:

  • Substituents at specific positions on the thiazole ring can enhance or diminish activity.
  • The presence of electron-withdrawing groups (like halogens) at certain positions has been correlated with increased potency against cancer cell lines .

Case Studies

  • Anticancer Efficacy : A study reported that a specific thiazolo[4,5-d]pyrimidine derivative exhibited an IC50 value of 5 μM against gastric cancer cells while showing minimal toxicity towards normal cells (IC50 > 55 μM) .
  • Antimicrobial Evaluation : In another investigation, several thiazolo[4,5-d]pyrimidine derivatives were tested against Bacillus subtilis and Pseudomonas aeruginosa, demonstrating superior activity compared to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for thiazolo[4,5-d]pyrimidine derivatives, and how can they be optimized for higher yields?

  • Methodological Answer : A common approach involves refluxing intermediates (e.g., thioxo-tetrahydro-pyrimidine derivatives) with chloroacetic acid, aromatic aldehydes, and sodium acetate in a 1:1 acetic acid/acetic anhydride mixture under reflux for 8–10 hours. Recrystallization from ethyl acetate/ethanol (3:2) yields pure crystals (78% yield) . Optimization may involve adjusting reaction time, temperature, or stoichiometry of the aldehyde component. Monitoring via TLC and optimizing recrystallization solvents (e.g., ethyl acetate vs. ethanol) can improve purity and yield.

Q. How are structural conformations and intermolecular interactions determined for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For example, in analogous thiazolo-pyrimidine derivatives, the pyrimidine ring adopts a flattened boat conformation with a puckering amplitude of 0.224 Å at the chiral C5 atom. Intermolecular C–H···O hydrogen bonds form chains along the crystallographic c-axis, stabilizing the lattice . Refinement parameters (e.g., R factor = 0.044, wR = 0.137) ensure accuracy .

Q. What spectroscopic techniques are used to validate the structure of this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 7.2–7.6 ppm) and carbonyl groups (δ 165–170 ppm).
  • IR : Stretching vibrations for C=O (1680–1720 cm1^{-1}) and C=S (1150–1250 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution MS validates the molecular weight (e.g., m/z 494.55 for C26_{26}H26_{26}N2_2O6_6S) .

Advanced Research Questions

Q. How can computational modeling guide reaction design for novel derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD’s approach combines reaction path searches with experimental data to optimize conditions (e.g., solvent polarity, catalyst selection). This reduces trial-and-error experimentation and identifies stable intermediates . Software like Gaussian or ORCA can model orbital interactions (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. What strategies resolve contradictions in crystallographic data vs. solution-phase spectroscopic results?

  • Methodological Answer : Discrepancies between SC-XRD (solid-state) and NMR (solution-phase) data may arise from dynamic effects (e.g., ring puckering). To reconcile:

  • Perform variable-temperature NMR to detect conformational flexibility.
  • Compare dihedral angles from XRD (e.g., 80.94° between thiazolo-pyrimidine and benzene rings ) with NOESY correlations in NMR.
  • Use molecular dynamics simulations to model solvent effects .

Q. How do substituents on the benzylidene moiety influence biological activity?

  • Methodological Answer : Substituents (e.g., 2,4,6-trimethoxy vs. 2-fluoro groups) alter electronic and steric properties. For example:

  • Electron-withdrawing groups (e.g., -F) increase electrophilicity at the thione sulfur, enhancing reactivity with biological nucleophiles.
  • Methoxy groups improve solubility but may reduce membrane permeability. SAR studies using enzyme inhibition assays (e.g., against kinases) and logP measurements quantify these effects .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : The chiral C5 center requires asymmetric synthesis or chiral resolution. Strategies include:

  • Using chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization.
  • Enzymatic resolution with lipases to separate enantiomers.
  • Monitoring enantiomeric excess (ee) via chiral HPLC with cellulose-based columns .

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